1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUQWVXKMXQFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rising Profile of Cyclobutane Carboxylic Acids: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once considered a synthetic curiosity, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its unique conformational properties and metabolic stability offer distinct advantages in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the burgeoning field of cyclobutane carboxylic acids, exploring their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate their potential. We will delve into key therapeutic areas where these compounds are making a significant impact, including immunomodulation, metabolic diseases, oncology, and infectious diseases. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to accelerate the discovery and development of next-generation therapies based on the cyclobutane core.
Introduction: The Cyclobutane Scaffold - A Privileged Structure in Modern Drug Discovery
The four-membered carbocyclic ring of cyclobutane imparts a unique three-dimensional geometry that distinguishes it from more common cyclic and aromatic structures in drug design.[1] The inherent ring strain of the cyclobutane moiety leads to a puckered conformation, which can be exploited to orient substituents in precise spatial arrangements, facilitating optimal interactions with biological targets.[1] Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems, a desirable property for improving the pharmacokinetic profiles of drug candidates.[2]
This guide will explore the diverse biological activities of novel cyclobutane carboxylic acids, highlighting their potential to address a range of unmet medical needs. We will examine the synthetic strategies that have enabled the creation of diverse libraries of these compounds and discuss the structure-activity relationships (SAR) that govern their biological effects.
Immunomodulatory Activity: The Case of Tuftsin Analogs
The natural tetrapeptide tuftsin (Thr-Lys-Pro-Arg) is a potent immunomodulator that stimulates the phagocytic activity of macrophages.[3] However, its therapeutic potential is limited by its short half-life in vivo. The incorporation of cyclobutane carboxylic acid-based amino acid mimics has emerged as a promising strategy to enhance the stability and activity of tuftsin analogs.[4]
Mechanism of Action
Tuftsin and its analogs exert their effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding initiates a signaling cascade that leads to enhanced phagocytosis, the process by which these immune cells engulf and destroy pathogens and cellular debris.[5] The incorporation of cyclobutane-containing amino acid analogs can improve receptor binding affinity and confer resistance to enzymatic degradation, thereby prolonging the immunomodulatory signal.[4]
Structure-Activity Relationships
The biological activity of cyclobutane-containing tuftsin analogs is highly dependent on the stereochemistry and substitution pattern of the cyclobutane ring. Studies have shown that the positioning of the carboxylic acid and amino groups on the cyclobutane scaffold is critical for receptor recognition and subsequent biological response.
| Compound | Modification | Relative Activity (Phagocytosis Stimulation) | Reference |
| Tuftsin | - | 100% | [6] |
| [MThr¹]tuftsin | Thr replaced with a cyclobutane analog | Considerably more active than tuftsin | [4] |
| [MOrn²]tuftsin | Lys replaced with a cyclobutane analog | Equally potent to tuftsin | [4] |
| [MVal³]tuftsin isomer | Pro replaced with a cyclobutane analog | Considerably more active than tuftsin | [4] |
| cyclo(Thr-Lys-Pro-Arg-Gly) | Cyclic analog | Optimum concentration 50-fold less than tuftsin | [7] |
Table 1: Structure-activity relationships of selected tuftsin analogs. "M" denotes a methano (cyclobutane) amino acid analog.
Experimental Protocol: Phagocytosis Assay
This protocol outlines a method for assessing the phagocytosis-stimulating activity of novel cyclobutane carboxylic acid-based tuftsin analogs using human polymorphonuclear leukocytes (PMNs).
Materials:
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Heat-killed yeast cells
-
Test compounds (cyclobutane tuftsin analogs) and control (Tuftsin)
-
Trypan blue solution
-
Microscope
Procedure:
-
Isolation of PMNs: Isolate PMNs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Viability and Counting: Resuspend the isolated PMNs in HBSS and determine cell viability and concentration using trypan blue exclusion and a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10⁷ cells/mL.
-
Incubation with Test Compounds: In a 96-well plate, add 50 µL of the PMN suspension to each well. Add 50 µL of varying concentrations of the test compounds or control (Tuftsin) to the respective wells. Incubate the plate at 37°C for 30 minutes.
-
Phagocytosis Induction: Add 20 µL of a suspension of heat-killed yeast cells (opsonized with human serum) to each well at a ratio of 10 yeast cells per PMN.
-
Incubation and Staining: Incubate the plate at 37°C for 30 minutes to allow for phagocytosis. After incubation, place the plate on ice to stop the reaction. Add a drop of trypan blue to a sample from each well to stain the extracellular yeast cells.
-
Microscopic Analysis: Observe the cells under a light microscope. Count the number of ingested yeast cells in at least 100 PMNs for each condition. The phagocytic index is calculated as the percentage of phagocytosing cells multiplied by the average number of yeast cells per cell.
Metabolic Modulation: GPR120 Agonists for Diabetes
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[8] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose homeostasis, insulin sensitivity, and inflammation.[9] Novel cyclobutane carboxylic acids have been developed as potent and selective GPR120 modulators.[8]
GPR120 Signaling Pathway
Activation of GPR120 by an agonist, such as a cyclobutane carboxylic acid derivative, initiates a complex intracellular signaling cascade. This primarily occurs through two main pathways:
-
Gq/11 Pathway: GPR120 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is involved in promoting insulin secretion from pancreatic β-cells.[9]
-
β-Arrestin 2 Pathway: Upon agonist binding, GPR120 can also recruit β-arrestin 2. This interaction mediates the anti-inflammatory effects of GPR120 by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10]
Caption: GPR120 Signaling Pathways Activated by Cyclobutane Carboxylic Acid Agonists.
Experimental Protocol: IL-6 Secretion Assay in Macrophages
This protocol describes how to measure the inhibitory effect of cyclobutane carboxylic acid GPR120 modulators on lipopolysaccharide (LPS)-induced IL-6 secretion in a macrophage cell line (e.g., RAW 264.7 or J774A.1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (cyclobutane GPR120 modulators)
-
Phosphate-buffered saline (PBS)
-
IL-6 ELISA kit
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 secretion for each compound concentration compared to the LPS-only treated control.
Anticancer Activity: Targeting Integrin-Mediated Processes
Integrins are cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a critical role in cancer cell proliferation, migration, and invasion. The development of small molecule integrin antagonists is a promising strategy for cancer therapy. Cyclobutane-based scaffolds have been successfully employed to create mimetics of the arginine-glycine-aspartic acid (RGD) motif, which is a key recognition sequence for many integrins.
Mechanism of Action
Cyclobutane-based integrin antagonists function by competitively binding to the RGD-binding site on integrins, thereby blocking the interaction of cancer cells with the ECM. This disruption of cell adhesion can inhibit tumor growth, prevent metastasis, and induce apoptosis.
Experimental Protocol: Cell Invasion Assay (Boyden Chamber)
This protocol details a method to assess the anti-invasive properties of cyclobutane carboxylic acid-based integrin antagonists using a Boyden chamber assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
Test compounds (cyclobutane integrin antagonists)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the test compounds at various concentrations.
-
Assay Setup: Place the Matrigel-coated inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Cell Seeding: Add the cell suspension containing the test compounds to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Quantification: Elute the crystal violet stain from the cells and measure the absorbance using a plate reader. Alternatively, count the number of stained cells in several random fields under a microscope.
Antiviral Activity: Influenza Neuraminidase Inhibitors
Influenza virus neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, making it an attractive target for antiviral drugs.[11] Cyclobutane carboxylic acid derivatives have been investigated as neuraminidase inhibitors, mimicking the natural substrate, sialic acid, to block the enzyme's active site.[8]
Mechanism of Action
Cyclobutane-based neuraminidase inhibitors are designed to fit into the highly conserved active site of the neuraminidase enzyme.[11] By binding to this site, they prevent the cleavage of sialic acid residues on the host cell surface, thereby trapping the newly synthesized virions and preventing their spread to other cells.[12][13]
Caption: Mechanism of Action of Cyclobutane Carboxylic Acid-Based Neuraminidase Inhibitors.
Central Nervous System (CNS) Activity
Derivatives of cyclobutane carboxylic acid have also demonstrated a range of activities within the central nervous system, including depressant, myorelaxant, antitremorine, and anticonvulsant effects.[1]
Mechanism of Action
The CNS depressant effects of these compounds are primarily attributed to their ability to modulate the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), at its receptor, the GABA-A receptor.[14][15] By enhancing GABAergic neurotransmission, these compounds decrease neuronal excitability, leading to their observed sedative and anticonvulsant properties.[14]
Conclusion and Future Directions
Novel cyclobutane carboxylic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their unique structural features and favorable pharmacokinetic properties make them attractive scaffolds for the development of new drugs targeting a variety of diseases. The continued exploration of the chemical space around the cyclobutane core, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and rapidly evolving field.
References
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- G-protein-coupled receptors (GPCRs) are a major class of membrane proteins involved in numerous physiological and pathological processes. Among them, free fatty acid receptor 4 (FFAR4/GPR120), activated by long-chain free fatty acids, has shown... (2025). PubMed Central.
- GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). Journal of Medicinal Chemistry.
- GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (n.d.). PubMed Central.
- IL-6 Cytokine Release Assay with iCell® Macrophages 2.0. (n.d.). FUJIFILM Wako Chemicals.
- In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to D
- Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. (2012). PubMed Central.
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- Millipore's QCM™ cell migration and invasion assays provide a quick and efficient system for the quantitative determination of various factors on cell migration, adhesion and invasion including screening of pharmacological agents, evaluation of integrins, chemoattractant or other adhesion receptors responsible for cell migr
- Neuraminidase inhibitors. (n.d.). Taylor & Francis Online.
- Overview: assays for studying integrin-dependent cell adhesion. (n.d.). PubMed Central.
- The application of cyclobutane derivatives in organic synthesis. (2003).
- The increasing prevalence of overweight and obesity not only in adults but also among children and adolescents has become one of the most alarming health problems worldwide. (2021). MDPI.
- Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity. (1983). PubMed.
- Urea, hydrazide and amide derivatives of cyclobutanecarboxylic acid have been examined for central nervous systems depressant properties, potentiation of barbiturate induced sleep, myorelaxant, antitremorine and anticonvulsant activity. (1976). PubMed.
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Unlocking New Therapeutic Potential: A Technical Guide to 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid in Medicinal Chemistry
Abstract
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer superior pharmacological properties is paramount. This technical guide delves into the untapped potential of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, a unique chemical entity poised to address some of the persistent challenges in medicinal chemistry. By dissecting the individual contributions of its core components—the rigid cyclobutane ring, the versatile carboxylic acid moiety, and the modulating methoxyethyl group—we present a forward-looking perspective on its application as a valuable building block for the next generation of therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and actionable experimental protocols to explore and exploit the promising attributes of this compound.
Introduction: The Strategic Imperative for Novel Scaffolds
The modern drug development pipeline is characterized by an increasing demand for molecules with high target specificity, favorable pharmacokinetic profiles, and minimal off-target effects. The strategic incorporation of novel chemical scaffolds is a cornerstone of achieving these objectives. The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry.[1][2] Its rigid, puckered conformation offers a distinct three-dimensional geometry that can enforce a bioactive conformation, thereby enhancing potency and selectivity.[3] This guide focuses on 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, a compound that synergistically combines the benefits of the cyclobutane core with other key functional groups to offer a compelling starting point for innovative drug design.
Deconstructing the Core: A Trifecta of Medicinally Relevant Moieties
The therapeutic potential of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be best understood by examining its constituent parts: the cyclobutane ring, the carboxylic acid, and the methoxyethyl substituent. Each component brings a unique set of properties that can be strategically leveraged in drug design.
The Cyclobutane Ring: A Scaffold for Enhanced Performance
The cyclobutane ring is increasingly recognized for its ability to confer advantageous properties upon bioactive molecules.[1][3] Unlike more flexible aliphatic chains or larger cycloalkanes, its constrained nature can pre-organize substituents into a conformation that is optimal for binding to a biological target, thus minimizing the entropic penalty of binding.[4]
Key advantages of incorporating a cyclobutane moiety include:
-
Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, offering an alternative to more labile groups and potentially prolonging the in vivo half-life of a drug candidate.[1][3]
-
Bioisosteric Replacement: The 1,1-disubstituted cyclobutane core can serve as a bioisostere for the gem-dimethyl group or a carbonyl function, providing a similar spatial arrangement of substituents while potentially improving physicochemical properties. It can also replace larger cyclic systems or alkenes to prevent cis/trans-isomerization.[1][3][5]
-
Improved Potency and Selectivity: By locking key pharmacophoric elements in a defined orientation, the cyclobutane scaffold can lead to enhanced binding affinity and improved selectivity for the intended target.[6]
-
Access to Three-Dimensional Chemical Space: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy in modern drug discovery to move beyond the limitations of "flat" aromatic compounds.[3][7]
Several approved drugs, such as the anticancer agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir, feature a cyclobutane ring, underscoring its clinical relevance.[6][8][9]
The Carboxylic Acid Group: A Versatile Anchor for Target Interaction
The carboxylic acid functionality is a cornerstone of medicinal chemistry, renowned for its ability to engage in a variety of powerful intermolecular interactions with biological targets.[10][11] At physiological pH, the carboxylate anion can form strong ionic bonds and hydrogen bonds with complementary residues in a protein's active site.[12]
However, the presence of a carboxylic acid can also introduce challenges, including:
-
Poor Membrane Permeability: The ionized nature of the carboxylate can hinder passive diffusion across biological membranes, limiting oral bioavailability.[10][13]
-
Metabolic Liabilities: Carboxylic acids can undergo metabolic conjugation, such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[13]
A key strategy in leveraging the benefits of the carboxylic acid group while mitigating its drawbacks is the concept of bioisosterism . Here, the carboxylic acid can be retained as a key pharmacophoric element or be replaced by a suitable bioisostere to fine-tune the molecule's properties.[14][15][16] 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid serves as an excellent starting point for such explorations.
The Methoxyethyl Substituent: Modulating Physicochemical Properties
The 2-methoxyethyl group offers a subtle yet significant means of modulating the physicochemical properties of the parent molecule. The ether linkage is generally more stable to metabolism than an ester, and the methoxy group can influence solubility, lipophilicity, and interactions with metabolic enzymes.[17]
Specifically, the methoxyethyl group can:
-
Enhance Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Modulate Lipophilicity: The addition of the methoxyethyl chain will increase the molecule's lipophilicity, which can be fine-tuned to achieve an optimal balance for membrane permeability and target engagement.
-
Influence Metabolic Stability: While ethers are generally stable, the potential for O-dealkylation should be considered. Studies on related compounds like bis(2-methoxyethyl) ether have shown that metabolism can lead to the formation of methoxyacetic acid, a known toxicant.[18][19] This highlights the importance of thorough metabolic profiling in the development of any drug candidate containing this moiety.
Potential Therapeutic Applications: A Landscape of Opportunity
Based on the structural features of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, several promising avenues for its application in medicinal chemistry can be envisioned. The rigid cyclobutane core, combined with the hydrogen-bonding capabilities of the carboxylic acid and the modulatory effects of the methoxyethyl group, makes it a versatile scaffold for targeting a range of biological systems.
Table 1: Potential Therapeutic Targets and Rationale
| Therapeutic Area | Potential Target(s) | Rationale for Application |
| Oncology | Integrin antagonists, Enzyme inhibitors (e.g., kinases, proteases) | The cyclobutane scaffold can mimic key structural motifs in natural ligands, providing a rigid framework for presenting pharmacophores that interact with the active sites of enzymes or the binding pockets of receptors crucial for cancer progression.[6][8] |
| Infectious Diseases | Viral protease inhibitors (e.g., HCV, HIV), Bacterial enzyme inhibitors | The conformational constraint offered by the cyclobutane ring can lead to highly potent and selective inhibitors of viral or bacterial enzymes, as exemplified by the success of Boceprevir.[6][9] |
| Inflammation & Pain | GPCR antagonists, Enzyme inhibitors (e.g., COX, LOX) | The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The cyclobutane core can be used to develop novel NSAID analogs with potentially improved efficacy and safety profiles. |
| Metabolic Diseases | Nuclear hormone receptor modulators, Enzyme inhibitors | The unique three-dimensional structure of the molecule can be exploited to design ligands that selectively modulate the activity of nuclear hormone receptors or inhibit key enzymes involved in metabolic pathways. |
Experimental Protocols: A Roadmap for Investigation
To facilitate the exploration of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, the following experimental protocols provide a starting point for its synthesis, characterization, and biological evaluation.
Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid
A plausible synthetic route, adapted from known procedures for related compounds, is outlined below.[20]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Methodology:
-
Synthesis of Diethyl cyclobutane-1,1-dicarboxylate: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture and then add 1-bromo-3-chloropropane dropwise. Reflux the reaction mixture. After cooling, perform a second cyclization step by adding another equivalent of sodium ethoxide and refluxing to yield diethyl cyclobutane-1,1-dicarboxylate.
-
Hydrolysis to Cyclobutane-1,1-dicarboxylic acid: Saponify the diethyl cyclobutane-1,1-dicarboxylate using aqueous potassium hydroxide in ethanol. Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Decarboxylation to Cyclobutanecarboxylic acid: Heat the cyclobutane-1,1-dicarboxylic acid at its melting point until the evolution of carbon dioxide ceases to yield cyclobutanecarboxylic acid.
-
Alkylation and Hydrolysis: Convert the cyclobutanecarboxylic acid to the corresponding nitrile. Deprotonate the alpha-carbon using a strong base like lithium diisopropylamide (LDA) and then alkylate with 1-bromo-2-methoxyethane. Finally, hydrolyze the resulting nitrile under basic conditions to afford 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid.
Note: This is a generalized protocol. Optimization of reaction conditions, purification methods (e.g., distillation, chromatography), and characterization (e.g., NMR, MS) are essential for each step.
In Vitro Biological Evaluation Workflow
A generalized workflow for the initial biological screening of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid and its derivatives is presented below.
Diagram 2: In Vitro Screening Cascade
Caption: A tiered approach for in vitro evaluation.
Methodology for a Hypothetical Kinase Inhibition Assay:
-
Primary Screen: Screen 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid at a single high concentration (e.g., 10 µM) against a panel of kinases using a radiometric or fluorescence-based assay format.
-
Dose-Response: For active compounds, perform a 10-point dose-response curve to determine the IC50 value.
-
Selectivity Profiling: Test the confirmed hits against a panel of closely related kinases to assess their selectivity.
-
Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Cellular Assays: Evaluate the ability of the compounds to inhibit the phosphorylation of a known substrate in a relevant cell line.
Future Perspectives and Conclusion
1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its unique combination of a rigid cyclobutane core, a versatile carboxylic acid handle, and a property-modulating methoxyethyl group provides a rich foundation for the design of novel therapeutics. The strategic application of this building block has the potential to yield drug candidates with improved potency, selectivity, and pharmacokinetic profiles across a range of therapeutic areas.
This technical guide has laid out the theoretical underpinnings and practical considerations for initiating a drug discovery program centered on this intriguing molecule. By embracing the principles of rational drug design and employing the experimental workflows detailed herein, the scientific community is well-equipped to unlock the full therapeutic potential of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid and its derivatives, paving the way for the development of innovative medicines that address unmet medical needs.
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Foloppe, N., & Chen, I. J. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 47715-47728. [Link]
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Cheever, K. L., Richards, D. E., Weigel, W. W., & Lal, J. B. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 94(1), 150-159. [Link]
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Hall, A., & Platts, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653. [Link]
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Wang, H., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
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van der Kolk, M. R., et al. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Liu, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 14(1), 7729. [Link]
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The Strategic Utility of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the deliberate choice of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. While often overshadowed by more conventional five- and six-membered rings, the cyclobutane motif offers a unique and compelling set of properties that can be strategically leveraged to overcome common drug development hurdles.[1] The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) results in a puckered, three-dimensional conformation that provides a distinct exit vector for substituents, enabling precise spatial orientation of pharmacophoric elements.[1] This non-planar geometry can disrupt undesirable planarity, improve metabolic stability by shielding susceptible positions, and enhance binding affinity by filling hydrophobic pockets within a target protein.[1]
1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is an exemplar of a modern building block that harnesses these advantages. This guide provides a detailed examination of its synthesis, chemical logic, and application, with a particular focus on its role as a key intermediate in the development of novel modulators for G protein-coupled receptor 120 (GPR120), a significant target for metabolic diseases like type 2 diabetes.[2][3][4][5]
Synthesis and Mechanistic Considerations
The synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is efficiently achieved through a two-step sequence commencing with the commercially available cyclobutane-1-carbonitrile. The strategy hinges on two fundamental and reliable transformations: α-alkylation of a nitrile followed by its complete hydrolysis to a carboxylic acid.
Step 1: α-Alkylation to Form 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile
The first step involves the deprotonation of the α-carbon of cyclobutane-1-carbonitrile to generate a carbanion, which then acts as a nucleophile to displace a halide from 1-bromo-2-methoxyethane.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is the preferred choice. These bases are sufficiently strong to completely deprotonate the α-carbon (pKa ≈ 25 in DMSO) without competing in the subsequent nucleophilic substitution. The bulky nature of these bases also minimizes potential side reactions.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are ideal. They effectively solvate the metal cation of the base and the intermediate carbanion without interfering with the reaction, as they lack acidic protons.
-
Temperature: The deprotonation is typically performed at low temperatures (e.g., -78 °C) to control the reaction rate, prevent base degradation, and minimize potential side reactions such as self-condensation. The subsequent alkylation can then be allowed to proceed at a slightly higher temperature.
The logical workflow for this initial alkylation step is depicted below.
Caption: Workflow for the synthesis of the nitrile intermediate.
Step 2: Nitrile Hydrolysis to 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
The conversion of the nitrile functional group to a carboxylic acid is a robust and high-yielding transformation that can be achieved under either acidic or basic conditions.[6][7] For this specific substrate, as documented in the patent literature, a base-catalyzed hydrolysis proves highly effective.[2]
Mechanism of Base-Catalyzed Nitrile Hydrolysis:
-
Nucleophilic Attack: A hydroxide ion (from NaOH) attacks the electrophilic carbon of the nitrile group, breaking the carbon-nitrogen pi bond and forming a hydroxy imine anion.
-
Protonation: The nitrogen anion is protonated by a solvent molecule (water or ethanol), yielding a hydroxy imine.
-
Tautomerization: The hydroxy imine tautomerizes to the more stable amide intermediate.
-
Amide Hydrolysis: Under the basic conditions, the amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the amide anion (⁻NH₂), which is a poor leaving group but is immediately protonated by the solvent.
-
Final Deprotonation: The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. A final acidification step during the workup is required to furnish the neutral carboxylic acid product.[6][7]
Authoritative Experimental Protocol
The following protocol is adapted from the detailed procedure described in patent EP3191445B1, which outlines the synthesis of intermediates for GPR120 modulators.[2]
Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
| Parameter | Value/Description |
| Starting Material | 1-(2-methoxyethyl)cyclobutane-1-carbonitrile |
| Reagents | Sodium hydroxide (NaOH), Ethanol (EtOH), Water (H₂O) |
| Acid for Workup | Hydrochloric acid (HCl) |
| Solvent for Extraction | Dichloromethane (DCM) |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1-(2-methoxyethyl)cyclobutane-1-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (4.0 eq).
-
Heating: Heat the reaction mixture to 90 °C and maintain for 16 hours. The progress of the reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting nitrile.
-
Cooling and Concentration: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH ~3 by the dropwise addition of 1N HCl.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (3x). The carboxylic acid product will move into the organic phase.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary to afford the final product as a colorless oil.
Application in the Synthesis of a GPR120 Modulator: A Case Study
The primary utility of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid is as a precisely shaped building block for introducing a cyclobutane moiety into a larger, more complex molecule. Its carboxylic acid handle is perfectly suited for standard amide bond formation. The patent EP3191445B1 describes its use in synthesizing potent GPR120 modulators for the treatment of metabolic disorders.[2]
The overall synthetic logic involves the coupling of the title carboxylic acid with a substituted aniline derivative, a classic example of amide synthesis in pharmaceutical chemistry.
Caption: Application workflow in amide coupling for drug synthesis.
Rationale for Amide Coupling Reagents:
-
Coupling Agents (e.g., HATU, EDCI/HOBt): The direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires very high temperatures. Coupling agents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are common choices that lead to high yields and minimize side reactions, particularly racemization if chiral centers are present.
-
Base (e.g., DIPEA): A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is added to neutralize the acidic byproducts formed during the reaction, maintaining a favorable reaction pH and driving the equilibrium towards product formation.
Conclusion
1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a highly valuable building block for contemporary organic synthesis, particularly within the realm of drug discovery. Its synthesis is straightforward and scalable, proceeding through reliable and well-understood chemical transformations. The inherent three-dimensional character of the cyclobutane ring, combined with the versatile carboxylic acid functional group, allows for its strategic incorporation into lead compounds to enhance pharmacokinetic and pharmacodynamic profiles. As demonstrated by its key role in the development of GPR120 modulators, this building block provides a powerful tool for medicinal chemists aiming to explore novel chemical space and design next-generation therapeutics.
References
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Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth., 23, 16. doi:10.15227/orgsyn.023.0016.
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Lonza AG. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. U.S. Patent No. US6025519A.
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Sciencemadness Discussion Board. (2023). Mild alkylation via excess AgNO3 and alkyl halide. [Online Forum].
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Educational Resource].
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Bristol-Myers Squibb Company. (2021). Cyclobutane containing carboxylic acid gpr120 modulators. European Patent No. EP3191445B1.
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Educational Resource].
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Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Educational Resource].
-
Smolecule. (n.d.). 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid. [Chemical Supplier Catalog].
-
Rybinska, A., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(15), 8415. doi:10.3390/ijms23158415.
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Benchchem. (n.d.). 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid. [Chemical Supplier Catalog].
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Bristol-Myers Squibb Company. (2015). Cyclopropanecarboxylic acid gpr120 modulators. European Patent Application No. EP3191454A1.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Reaction Database].
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-
Villegas, G., et al. (2020). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12345-12373. doi:10.1021/acs.jmedchem.0c01002.
-
Imperial Chemical Industries PLC. (1989). Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. European Patent No. EP0149289B1.
-
Hudson, B. D., et al. (2018). GPR120 agonists for the treatment of diabetes: a patent review (2014 - present). Expert Opinion on Therapeutic Patents, 28(10), 773-782. doi:10.1080/13543776.2018.1521408.
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Thesis/Dissertation].
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Zhejiang Genebest Pharmaceutical Co., Ltd. (2021). Preparation method of cyclopentanecarboxylic acid. Chinese Patent No. CN112660145A.
-
Standard Oil Company. (1967). Manufacture of cis-1,2-cyclobutanecarboxylic anhydride. U.S. Patent No. US3352886A.
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy involves the alkylation of cyclobutanecarbonitrile followed by the hydrolysis of the resulting nitrile. This guide offers in-depth procedural details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Introduction
Substituted cyclobutane rings are valuable structural motifs in organic chemistry, often imparting unique conformational constraints and metabolic stability to bioactive molecules.[1] The title compound, 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, possesses both a carboxylic acid handle for further functionalization and a methoxyethyl side chain, which can influence its physicochemical properties. While specific applications for this molecule are not yet widely documented, its structure suggests potential as a building block in the synthesis of more complex pharmaceutical agents or functional materials.[1]
This protocol outlines a reliable and scalable laboratory synthesis starting from commercially available cyclobutanecarbonitrile. The methodology is divided into two primary stages: the alkylation of the α-carbon of cyclobutanecarbonitrile and the subsequent hydrolysis of the nitrile to the corresponding carboxylic acid.
Reaction Scheme
Caption: Overall synthetic scheme for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclobutanecarbonitrile | ≥98% | Sigma-Aldrich | |
| Diisopropylamine | ≥99.5% | Sigma-Aldrich | Anhydrous |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | |
| 1-Bromo-2-methoxyethane | ≥98% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep | |
| Brine (NaCl solution) | Saturated solution | In-house prep | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis |
Safety Precautions:
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
Diisopropylamine and 1-bromo-2-methoxyethane are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sulfuric acid is extremely corrosive. Add slowly to aqueous solutions to avoid splashing and excessive heat generation.
Experimental Protocol
Part A: Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile (Alkylation)
Rationale: This step utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate the α-carbon of cyclobutanecarbonitrile, creating a nucleophilic carbanion. This carbanion then undergoes an SN2 reaction with 1-bromo-2-methoxyethane to form the desired C-C bond.[2] The reaction is conducted at low temperatures to minimize side reactions.
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Carbanion Formation: In a separate flame-dried flask under nitrogen, dissolve cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF (50 mL).
-
Transfer the cyclobutanecarbonitrile solution to the LDA solution via cannula at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Alkylation: Slowly add 1-bromo-2-methoxyethane (1.1 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude nitrile by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-methoxyethyl)cyclobutane-1-carbonitrile as a colorless oil.
Part B: Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (Hydrolysis)
Rationale: The nitrile functional group is hydrolyzed to a carboxylic acid under strong acidic conditions and heat. The nitrogen of the nitrile is protonated, which increases the electrophilicity of the carbon, allowing for nucleophilic attack by water.[3][4] This leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.[3]
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the purified 1-(2-methoxyethyl)cyclobutane-1-carbonitrile (1.0 equivalent) with a 1:1 (v/v) mixture of water and concentrated sulfuric acid (approximately 10 mL per gram of nitrile).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it to a pH of ~2 with concentrated hydrochloric acid (HCl).
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine these final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be further purified by recrystallization or vacuum distillation to yield 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid as a solid or viscous oil.
Characterization and Expected Results
| Parameter | Expected Value/Observation |
| Intermediate Nitrile: | |
| Appearance | Colorless oil |
| Yield | 60-75% |
| Purity (GC) | >95% after purification |
| Final Carboxylic Acid: | |
| Appearance | White solid or viscous oil |
| Yield | 70-85% (from nitrile) |
| Purity (HPLC) | >98% after purification |
| ¹H NMR (CDCl₃) | Characteristic peaks for cyclobutane protons, methoxy group (~3.3 ppm), and carboxylic acid proton (>10 ppm, broad) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~180 ppm), quaternary cyclobutane carbon, and other aliphatic carbons |
| IR (KBr or neat) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in alkylation | Incomplete deprotonation; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi. |
| Side reactions (e.g., elimination of the bromide). | Maintain a low reaction temperature (-78 °C) during additions. | |
| Incomplete hydrolysis | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC. Ensure the temperature is adequate for reflux. |
| Emulsion during workup | Presence of acidic/basic byproducts. | Add more brine to the separatory funnel to break the emulsion. |
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [https://www.e-moodle.hku.hk/pluginfile.php/127394/mod_page/content/13/ Expt10_Nitrile_hydrolysis.html]([Link] Expt10_Nitrile_hydrolysis.html)
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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Britannica. (2026, January 22). Carboxylic acid - Nitriles, Synthesis, Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
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Application Notes & Protocols: Strategies for Amide Coupling of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
Introduction: Overcoming the Steric Challenge
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[1] While numerous protocols exist, the successful coupling of sterically hindered substrates presents a significant synthetic challenge.[2][3] 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is a prime example of such a substrate. The quaternary carbon atom alpha to the carboxyl group, a feature of the cyclobutane ring, imposes substantial steric hindrance around the reaction center, slowing down the rate of nucleophilic attack by the amine.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing effective amide coupling protocols for this and structurally related challenging carboxylic acids. We will move beyond simple procedural lists to explore the mechanistic rationale behind reagent selection, offering field-proven insights to ensure high-yield, high-purity outcomes. The protocols described herein are designed as self-validating systems, incorporating key considerations for reaction monitoring, workup, and purification.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 1: EDC/HOBt Coupling
A. Reagents & Materials
| Reagent | Equivalents | Purpose |
|---|---|---|
| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1.0 | Substrate |
| Amine (H-NR1R2) | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Agent |
| HOBt | 1.2 - 1.5 | Additive/Activator |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | - | Solvent (0.1 - 0.5 M) |
B. Step-by-Step Methodology
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (1.0 eq.), the amine (1.0 eq.), and HOBt (1.2 eq.).
-
Dissolve the components in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (DIPEA or TEA, 2.0 eq.) to the stirred solution.
-
Add EDC·HCl (1.2 eq.) portion-wise over 10-15 minutes. Maintaining the low temperature is crucial to control the initial exothermic reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. [5]7. Monitor the reaction progress by TLC or LC-MS.
C. Causality & Field Insights
-
Why use HOBt? For hindered substrates, HOBt is not optional. It serves as a shuttle, converting the unstable O-acylisourea into a more stable but highly reactive ester, minimizing side product formation. [1]* Choice of Base: A non-nucleophilic base like DIPEA is preferred to prevent it from competing with the desired amine nucleophile. The excess base neutralizes the HCl salt of EDC and the proton generated during the reaction.
-
Solvent Selection: DCM is a good first choice due to its ease of removal. If starting materials show poor solubility, DMF is an excellent alternative.
D. Workup & Purification
-
If using DCM, dilute the reaction mixture with more DCM. If using DMF, dilute with ethyl acetate and wash with brine multiple times to remove the DMF.
-
Wash the organic layer sequentially with 5% aq. HCl or citric acid (to remove excess base and amine), saturated aq. NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine. [5]3. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Uronium/Aminium Salt-Based Coupling: The HATU Protocol
For particularly challenging couplings involving sterically hindered acids or poorly nucleophilic amines, more potent coupling reagents are required. [3]Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective. [6]HATU reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt, which rapidly converts to an activated ester. This pre-activation step is highly efficient and often succeeds where EDC-based methods fail. [7]
Protocol 2: HATU Coupling
A. Reagents & Materials
| Reagent | Equivalents | Purpose |
|---|---|---|
| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1.0 | Substrate |
| Amine (H-NR1R2) | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA or 2,4,6-Collidine | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent (0.1 - 0.5 M) |
B. Step-by-Step Methodology
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) followed by the base (DIPEA, 2.0 eq.).
-
Stir this mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical for forming the active ester. [7]4. Add the amine (1.1 eq.) to the pre-activated mixture.
-
Stir at room temperature for 4-16 hours. For extremely difficult couplings, the temperature can be carefully elevated to 40-60 °C. [7]6. Monitor the reaction progress by LC-MS.
C. Causality & Field Insights
-
Pre-activation is Key: The success of HATU with hindered substrates lies in the pre-activation step. Forming the active ester before introducing the amine ensures that the amine's only role is to act as a nucleophile, preventing potential side reactions with the coupling reagent. [7]* Base Selection: While DIPEA is common, a stronger, more hindered base like 2,4,6-collidine can sometimes improve yields by more effectively scavenging protons without interfering sterically.
-
Caution: HATU and related reagents can react with the N-terminus of an unprotected amine, so using a slight excess of the amine is sometimes avoided if it is precious. [6] D. Workup & Purification
-
Quench the reaction with water or saturated aq. NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers extensively with water and then brine to remove DMF and reaction byproducts.
-
Dry the organic phase, filter, and concentrate.
-
Purify the residue via silica gel chromatography.
Phosphonic Anhydride Coupling: The T3P® Protocol
Propanephosphonic acid anhydride (T3P®) is an exceptionally mild, efficient, and environmentally benign coupling reagent. [8]It activates the carboxylic acid to form a mixed phosphonic anhydride, which is a highly reactive acylating agent. A significant advantage of T3P® is that its byproducts are water-soluble, leading to a very clean reaction profile and simplified workup. [9][10]This makes it an excellent choice for both small-scale discovery and large-scale process chemistry. [8]
Caption: Simplified mechanism of T3P® mediated amide coupling.
Protocol 3: T3P® Coupling
A. Reagents & Materials
| Reagent | Equivalents | Purpose |
|---|---|---|
| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1.0 | Substrate |
| Amine (H-NR1R2) | 1.0 - 1.1 | Nucleophile |
| T3P® (50 wt% solution in EtOAc or DMF) | 1.2 - 1.5 | Coupling Agent |
| Pyridine or DIPEA | 2.0 - 4.0 | Base |
| Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) | - | Solvent (0.1 - 0.5 M) |
B. Step-by-Step Methodology
-
Charge a flask with the carboxylic acid (1.0 eq.), amine (1.05 eq.), and the chosen solvent (e.g., EtOAc).
-
Add the base (e.g., pyridine, 3.0 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq.) via syringe, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor completion by TLC or LC-MS.
C. Causality & Field Insights
-
Clean Workup: The primary driver for choosing T3P® is the ease of purification. The phosphonic acid byproducts are readily removed with a simple aqueous wash, often yielding a crude product of high purity. [11]* Low Epimerization: For chiral carboxylic acids, T3P® is known to result in very low levels of racemization, making it a preferred reagent in peptide synthesis and other stereosensitive applications. [10]* Safety: T3P® is non-toxic and non-allergenic, and unlike some uronium salts, it does not contain high-energy bonds, making it a safer alternative. [11][12] D. Workup & Purification
-
Quench the reaction by adding water or saturated aq. NaHCO₃.
-
If ethyl acetate was used as the solvent, separate the layers. If another solvent was used, extract with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
The product can be further purified by column chromatography if necessary, though often the crude material is sufficiently pure.
Acyl Halide-Based Coupling
A classic and highly robust method for coupling hindered systems is via an acyl chloride intermediate. [13]This two-step, one-pot process involves activating the carboxylic acid with an agent like oxalyl chloride or thionyl chloride, followed by the introduction of the amine. [13]Acyl chlorides are extremely reactive, ensuring that even poor nucleophiles or sterically demanding partners will react.
Protocol 4: Acyl Chloride Formation and Coupling
A. Reagents & Materials
| Reagent | Equivalents | Purpose |
|---|---|---|
| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1.0 | Substrate |
| Oxalyl Chloride or Thionyl Chloride | 1.2 - 2.0 | Activating Agent |
| Catalytic DMF (1-2 drops) | Cat. | Catalyst (for oxalyl chloride) |
| Amine (H-NR1R2) | 1.1 - 1.5 | Nucleophile |
| Triethylamine (TEA) or Pyridine | 2.0 - 3.0 | Base / HCl Scavenger |
| Anhydrous DCM or THF | - | Solvent |
B. Step-by-Step Methodology
-
Step 1: Acyl Chloride Formation. a. Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere. b. Add a catalytic amount of DMF (1 drop). c. Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 eq.). d. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Vigorous gas evolution (CO, CO₂, HCl) will be observed. The reaction is complete when bubbling ceases. e. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. It is critical to ensure all activating agent is removed.
-
Step 2: Amide Formation. a. Re-dissolve the crude acyl chloride in fresh anhydrous DCM. b. Cool to 0 °C. c. In a separate flask, dissolve the amine (1.2 eq.) and TEA (2.5 eq.) in DCM. d. Slowly add the amine/base solution to the stirred acyl chloride solution. e. Stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours. [13] f. Monitor by TLC or LC-MS.
C. Causality & Field Insights
-
High Reactivity: This is often the method of last resort for extremely difficult couplings because of the high electrophilicity of the acyl chloride.
-
Vilsmeier Intermediate: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true catalytic species responsible for activating the carboxylic acid.
-
Harsh Conditions: The generation of HCl makes this method less suitable for substrates with acid-sensitive functional groups. The high reactivity can also lead to side reactions if not carefully controlled.
D. Workup & Purification
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with 5% aq. HCl, sat. aq. NaHCO₃, and brine.
-
Dry, filter, and concentrate. Purify by silica gel chromatography.
Comparative Summary of Protocols
| Method | Key Reagents | Reactivity | Workup Difficulty | Key Advantage | Key Disadvantage |
| Carbodiimide | EDC, HOBt, DIPEA | Moderate | Medium | Cost-effective, common | May fail for very hindered cases |
| Uronium Salt | HATU, DIPEA | High | Medium | Very effective for difficult couplings | Expensive, potential side reactions |
| Phosphonic Anhydride | T3P®, Pyridine | High | Easy | Extremely clean, water-soluble byproducts | Higher cost than EDC |
| Acyl Halide | Oxalyl Chloride, TEA | Very High | Medium | Highest reactivity, robust | Harsh conditions (HCl), functional group incompatibility |
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Singh, R. P., & Um-ash-chandra, M. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Handa, S., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
YouTube. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Handa, S., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Organic Letters. Retrieved from [Link]
-
Chemguide. (n.d.). THE PREPARATION OF AMIDES. Retrieved from [Link]
-
Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Handa, S., et al. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]
- Google Patents. (n.d.). US3640991A - Mixed anhydride method of preparing peptides.
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Note: A Scalable, Two-Step Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid for Preclinical Supply
Abstract
This application note details a robust and scalable two-step synthesis for 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid, a key intermediate for preclinical drug development programs. The synthesis commences with the α-alkylation of commercially available cyclobutanecarbonitrile, followed by a vigorous hydrolysis of the resulting nitrile intermediate. This route was selected for its operational simplicity, use of readily available starting materials, and amenability to multi-gram and kilogram-scale production. Critical process parameters, safety considerations, in-process controls, and detailed analytical characterization are presented to ensure a reproducible and safe manufacturing process suitable for supplying high-purity material for preclinical studies.
Introduction and Synthetic Strategy
The development of novel therapeutic agents frequently requires access to structurally unique building blocks. Cyclobutane moieties, in particular, are of growing interest in medicinal chemistry as they can serve as rigid scaffolds or bioisosteric replacements for other cyclic or acyclic fragments.[1][2] The inherent ring strain of the cyclobutane core makes its synthesis challenging, yet this same property renders it a valuable synthon for further chemical transformations.[2] The target molecule, 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid, presents a disubstituted cyclobutane core that requires a carefully planned synthetic approach for efficient, large-scale production.
For preclinical campaigns, a synthetic route must be not only high-yielding but also reproducible, cost-effective, and safe to operate at scale.[3][4] After evaluating several potential pathways, including those involving [2+2] cycloadditions and ring expansions, we selected a strategy based on the functionalization of a pre-existing cyclobutane ring. This approach mitigates many of the challenges associated with de novo ring formation at scale.
Our chosen retrosynthetic analysis disconnects the target molecule at the Cα-sidechain and the carboxylic acid, identifying cyclobutanecarbonitrile as an ideal starting material.
Figure 1: Retrosynthetic Analysis

The forward synthesis, therefore, consists of two main transformations:
-
α-Alkylation: Deprotonation of cyclobutanecarbonitrile at the α-position, followed by nucleophilic substitution with a suitable 2-methoxyethyl electrophile.
-
Nitrile Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid under harsh hydrolytic conditions.[5]
This linear approach is highly convergent and leverages robust, well-understood chemical transformations, making it ideal for process development and scale-up.
Process Safety and Hazard Assessment
Scaling up chemical reactions requires a thorough understanding of potential thermal and chemical hazards.[6][7] The surface-area-to-volume ratio decreases significantly with increasing scale, which can lead to challenges in heat dissipation for exothermic reactions.[3][4]
Step 1: α-Alkylation
-
Hazards:
-
Strong Base (Sodium bis(trimethylsilyl)amide - NaHMDS): Highly reactive and moisture-sensitive. Can ignite upon improper handling. Its reaction with the protic α-carbon of the nitrile is exothermic.
-
Solvents (Tetrahydrofuran - THF): Highly flammable. Can form explosive peroxides upon prolonged exposure to air.
-
Exothermic Quench: Quenching the reaction with aqueous solutions can be highly exothermic if residual reactive base is present.
-
-
Mitigation Strategies:
-
All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Use of an appropriate reactor with overhead stirring, a condenser, and a thermocouple to monitor internal temperature.
-
The base should be added portion-wise or via an addition funnel to control the exotherm. The subsequent addition of the alkylating agent should also be controlled.
-
Employ a cooling bath (e.g., ice/water or brine) to maintain the desired reaction temperature.
-
Perform a slow, controlled quench by adding the reaction mixture to the quench solution.
-
Step 2: Nitrile Hydrolysis
-
Hazards:
-
Strong Acid (Sulfuric Acid): Highly corrosive. The dilution of concentrated sulfuric acid is extremely exothermic.
-
High Temperatures: The reaction is run under reflux for an extended period, requiring careful temperature management.
-
Pressure Build-up: Although unlikely in an open reflux system, any blockages could lead to pressure build-up.
-
-
Mitigation Strategies:
-
Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory.
-
Always add acid to water slowly and with cooling to manage the heat of dilution.
-
Ensure the reflux apparatus is properly vented and free of blockages.
-
Use a heating mantle with a temperature controller and a stir plate to ensure even heating.
-
Detailed Scale-Up Protocol (100 g Scale)
This protocol describes the synthesis of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid on a 100-gram scale, starting from cyclobutanecarbonitrile.
Step 1: Synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| Cyclobutanecarbonitrile | 81.12 | 81.1 g | 1.00 | 1.0 |
| Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M in THF | 183.38 | 550 mL | 1.10 | 1.1 |
| 1-Bromo-2-methoxyethane | 138.99 | 152.9 g | 1.10 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 1.0 L | - | - |
| Saturated NH₄Cl (aq) | - | 1.0 L | - | - |
| Ethyl Acetate | - | 2.0 L | - | - |
| Brine | - | 500 mL | - | - |
Protocol:
-
Reactor Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple, a 1 L pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the flask with cyclobutanecarbonitrile (81.1 g) and anhydrous THF (1.0 L).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice/water bath.
-
Deprotonation: Add the NaHMDS solution (550 mL, 2.0 M in THF) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A slight exotherm is expected.
-
Stirring: After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
Alkylation: Add 1-bromo-2-methoxyethane (152.9 g) dropwise over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12-16 hours.
-
In-Process Control (IPC): Take a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS to confirm the consumption of starting material.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 1.0 L of saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to afford 1-(2-methoxyethyl)cyclobutane-1-carbonitrile as a colorless oil. (Expected Yield: 110-125 g, 79-90%).
Step 2: Hydrolysis to 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid
| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |
| 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile | 139.20 | 110.0 g | 0.79 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 300 mL | - | - |
| Water | 18.02 | 600 mL | - | - |
| Toluene | - | 1.0 L | - | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - | - |
Protocol:
-
Reactor Setup: Equip a 3 L round-bottom flask with a mechanical stirrer, a reflux condenser, and a heating mantle with a temperature controller.
-
Acid Preparation: In a separate beaker, carefully add concentrated sulfuric acid (300 mL) to water (600 mL) with cooling and stirring. Caution: Highly exothermic.
-
Reaction Charge: Charge the flask with the prepared sulfuric acid solution and 1-(2-methoxyethyl)cyclobutane-1-carbonitrile (110.0 g).
-
Heating: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 24-36 hours. The reaction is typically biphasic initially and becomes homogeneous as it proceeds.
-
IPC: Monitor the reaction by TLC or LC-MS. Take a small aliquot, quench, and extract into an organic solvent to check for the disappearance of the nitrile intermediate.
-
Cooling and Quench: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-10 °C.
-
Extraction: Transfer the cooled mixture to a separatory funnel and extract with toluene (3 x 300 mL) to remove any non-polar impurities. Discard the organic layers.
-
Basification and Extraction: While keeping the aqueous layer cooled in an ice bath, slowly and carefully adjust the pH to >12 by adding 50% NaOH solution. Extract the aqueous layer with toluene (2 x 200 mL) to remove any basic impurities.
-
Acidification: Re-acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate or oil may form.
-
Final Extraction: Extract the final product from the acidified aqueous layer with ethyl acetate (3 x 400 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If required, it can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) or purified by short-path distillation under high vacuum to yield the final product as a white solid or viscous oil. (Expected Yield: 105-115 g, 85-95%).
Process Workflow Diagram
Sources
Application Notes & Protocols: Designing Bioisosteres Using the Cyclobutane Scaffold
Introduction: The Untapped Potential of a Strained Ring in Medicinal Chemistry
In the intricate chess game of drug design, the concept of bioisosterism stands as a powerful strategic tool. It allows medicinal chemists to subtly modify a lead compound, fine-tuning its properties to enhance efficacy, improve safety, and optimize pharmacokinetics. Bioisosteres are functional groups or molecules that possess similar physical, chemical, and electronic properties, leading to comparable biological activity.[1] While classic bioisosteric replacements are well-established, the exploration of novel scaffolds continues to push the boundaries of molecular design. Among these, the cyclobutane ring, a seemingly simple four-membered carbocycle, has emerged as a versatile and increasingly valuable scaffold.[2][3][4]
First synthesized in 1907, the cyclobutane ring was initially viewed as a chemical curiosity due to its inherent ring strain.[2][4] However, this very strain imparts a unique three-dimensional and conformational profile that medicinal chemists can exploit to their advantage.[3][4][5] Unlike the flat and rigid nature of aromatic rings or the flexible conformations of larger cycloalkanes, cyclobutane adopts a distinct puckered or "butterfly" conformation.[6] This defined three-dimensional structure can be leveraged to orient substituents in precise spatial arrangements, mimicking the binding modes of more complex functional groups.[2]
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and application of cyclobutane-based bioisosteres. We will delve into the fundamental principles governing their design, provide detailed synthetic protocols for key building blocks, and showcase compelling case studies that underscore the transformative potential of this underutilized scaffold.
Part 1: The Strategic Rationale for Employing Cyclobutane Bioisosteres
The decision to incorporate a cyclobutane scaffold into a drug candidate is driven by a desire to address specific molecular challenges. The unique properties of this strained ring offer a compelling toolkit for medicinal chemists to overcome hurdles in drug development.
Conformational Rigidity and Precise Vectorial Orientation
The puckered conformation of the cyclobutane ring is not a liability but a key asset.[5] This inherent rigidity allows for the precise positioning of pharmacophoric elements in three-dimensional space, which can lead to enhanced binding affinity and selectivity for the target protein.[2] Unlike flexible alkyl chains that can adopt numerous conformations, some of which may be non-productive for binding, the cyclobutane scaffold locks substituents into well-defined axial and equatorial-like positions.[7] This pre-organization of the ligand for its binding pocket can reduce the entropic penalty of binding, thereby improving potency.[8]
Enhancing Metabolic Stability
A common failure point for drug candidates is rapid metabolic degradation. The cyclobutane ring is generally more resistant to metabolic enzymes, such as cytochrome P450s, compared to more flexible alkyl chains or electron-rich aromatic systems.[2][3][9] Replacing a metabolically labile group, such as a gem-dimethyl or an isopropyl group, with a cyclobutane or a spiro-cyclobutane can effectively block these metabolic soft spots and improve the pharmacokinetic profile of a compound.[2][4]
Modulating Physicochemical Properties
The introduction of a cyclobutane moiety can significantly influence a molecule's physicochemical properties in a favorable manner.
-
Lipophilicity: As a saturated carbocycle, the cyclobutane ring is lipophilic and can be used to fill hydrophobic pockets in a protein's binding site.[2][3] The degree of lipophilicity can be fine-tuned by the nature and substitution pattern on the ring.
-
Aqueous Solubility: While inherently lipophilic, the replacement of a flat, aromatic ring with a three-dimensional cyclobutane scaffold can disrupt crystal packing and reduce π-π stacking interactions, which can, in some cases, lead to an improvement in aqueous solubility.[1]
-
Reduced Planarity: Increasing the three-dimensional character of a molecule is a key strategy in modern drug discovery to improve solubility and escape the "flatland" of many early-stage compounds. The non-planar nature of the cyclobutane ring is an excellent way to achieve this.[2][3]
Novel Chemical Space and Intellectual Property
In a competitive pharmaceutical landscape, access to novel chemical matter is paramount. The cyclobutane scaffold, while gaining traction, remains relatively under-explored compared to more traditional ring systems.[2] Incorporating this motif can lead to the discovery of compounds with unique structure-activity relationships (SAR) and provide a strong foundation for novel intellectual property.
Part 2: Design Principles and Bioisosteric Replacement Strategies
The successful implementation of a cyclobutane bioisostere requires a thoughtful consideration of its intended role within the molecule. The following section outlines key design principles and common replacement strategies.
Cyclobutane as a Bioisostere for Common Functional Groups
The versatility of the cyclobutane scaffold allows it to serve as a bioisosteric replacement for a variety of common functional groups.
| Functional Group to be Replaced | Cyclobutane Bioisostere Strategy | Rationale and Advantages |
| Alkene/Alkyne | 1,2-disubstituted cyclobutane | Prevents cis-trans isomerization, improves metabolic stability, and maintains a similar spatial distance between substituents.[2][3] |
| Gem-dimethyl or tert-butyl group | Spirocyclic cyclobutane or 1,1-disubstituted cyclobutane | Increases metabolic stability by blocking oxidative metabolism, and can fine-tune the steric bulk and lipophilicity.[10][11] |
| Aromatic Ring (e.g., Phenyl) | 1,3- or 1,2-disubstituted cyclobutane | Reduces planarity, improves solubility, can enhance metabolic stability, and provides novel vectors for substitution.[1][2] |
| Larger Cycloalkanes (e.g., Cyclohexyl) | Cyclobutane | Offers a more rigid and defined conformation, potentially improving binding affinity and selectivity.[2][3] |
Workflow for Designing a Cyclobutane Bioisostere
The decision to incorporate a cyclobutane bioisostere should be a data-driven process. The following workflow outlines a systematic approach to guide this decision.
Caption: A workflow for the rational design of cyclobutane bioisosteres.
Part 3: Synthetic Protocols for Key Cyclobutane Building Blocks
The accessibility of functionalized cyclobutane building blocks is crucial for their widespread adoption in drug discovery programs. This section provides detailed, field-proven protocols for the synthesis of versatile cyclobutane intermediates.
Protocol 3.1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol describes a robust method for the preparation of a key building block that can be further elaborated into a variety of substituted cyclobutanes.
Materials:
-
Diethyl carbonate
-
Sodium ethoxide
-
Ethyl cyanoacetate
-
1,3-Dibromopropane
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Step 1: Claisen Condensation. In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (N2 or Ar).
-
To this solution, add a mixture of diethyl carbonate (1.0 eq) and ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Step 2: Cyclization. To the resulting solution, add 1,3-dibromopropane (1.1 eq) dropwise. The reaction is exothermic, so maintain the temperature below 30 °C.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Step 3: Hydrolysis and Decarboxylation. Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Heat the acidic mixture to reflux for 8-12 hours to effect hydrolysis of the ester and nitrile, and subsequent decarboxylation.
-
Step 4: Extraction and Purification. After cooling, extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3.2: [2+2] Photocycloaddition for Substituted Cyclobutanes
Photochemical [2+2] cycloadditions are a powerful method for the direct synthesis of cyclobutane rings.[12] This protocol provides a general procedure for this transformation.
Materials:
-
Alkene (e.g., ethylene, propylene)
-
α,β-Unsaturated carbonyl compound (e.g., cyclohexenone)
-
Acetone (as a photosensitizer)
-
Pyrex reaction vessel
-
High-pressure mercury lamp
Procedure:
-
Step 1: Reaction Setup. In a Pyrex photochemical reaction vessel, dissolve the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., acetone, which also acts as a triplet sensitizer).
-
If using a gaseous alkene like ethylene, purge the solution with the alkene gas for 15-20 minutes. For liquid alkenes, add them directly to the solution.
-
Step 2: Irradiation. Place the reaction vessel in a photochemical reactor and irradiate with a high-pressure mercury lamp. The reaction time can vary from a few hours to several days depending on the substrates.
-
Monitor the progress of the reaction by GC-MS or TLC.
-
Step 3: Workup and Purification. Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Part 4: Case Studies in Drug Discovery
The strategic incorporation of the cyclobutane scaffold has led to the development of several successful drugs and promising clinical candidates across various therapeutic areas.[2][4][5]
| Drug/Candidate | Therapeutic Area | Role of the Cyclobutane Scaffold | Reference |
| Carboplatin | Oncology | Forms a stable chelate with platinum, reducing the nephrotoxicity associated with cisplatin.[5][8] | [5][8] |
| Boceprevir | Hepatitis C | The cyclobutane moiety in the P1 region enhances potency compared to cyclopropyl and cyclopentyl analogs.[5] | [5] |
| Apalutamide | Prostate Cancer | The spirocyclic cyclobutane provides a rigid scaffold with comparable activity to the gem-dimethyl analog but with potentially different ADME properties.[5] | [5] |
| Lubocavir | Antiviral | A carbocyclic nucleoside analog where the cyclobutane replaces the furanose ring of the natural nucleoside.[13] | [13] |
Part 5: Data Presentation and Visualization
Comparative Physicochemical Properties
The following table illustrates the potential impact of replacing a common functional group with a cyclobutane bioisostere on key physicochemical properties.
| Parent Moiety | Cyclobutane Bioisostere | Predicted Change in cLogP | Predicted Change in PSA | Comments |
| Phenyl | 1,3-Cyclobutyl | Decrease | No change | Increased 3D character, potential for improved solubility. |
| Isopropyl | Cyclobutyl | Similar | No change | Increased metabolic stability. |
| Alkene | 1,2-Cyclobutyl | Increase | No change | Increased saturation and lipophilicity. |
General Synthetic Workflow for Cyclobutane Derivatives
The synthesis of complex cyclobutane-containing molecules often relies on a few key transformations of readily available building blocks.
Caption: A generalized synthetic workflow for the preparation of complex cyclobutane-containing molecules.
Conclusion
The cyclobutane scaffold represents a powerful yet underutilized tool in the medicinal chemist's arsenal. Its unique conformational properties, coupled with its ability to enhance metabolic stability and modulate physicochemical properties, make it an attractive bioisosteric replacement for a variety of common functional groups.[2][3][4] By understanding the fundamental design principles and leveraging robust synthetic methodologies, researchers can unlock the full potential of this strained ring system to design next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of cyclobutane-containing chemical space promises to yield novel drug candidates for a wide range of diseases.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link]
-
Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]
-
ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]
-
American Chemical Society. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
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- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
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Troubleshooting & Optimization
stability issues of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid in different solvents
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid. We address common stability issues encountered in various solvents and experimental conditions. While specific stability data for this compound is not extensively published, this document synthesizes established chemical principles of its constituent functional groups to provide a robust troubleshooting framework.
Troubleshooting Guide: Degradation and Instability
This section addresses specific problems you might encounter during your experiments. The answers are designed to help you identify the root cause of the instability and provide actionable solutions.
Question: I'm observing rapid degradation of my compound in acidic aqueous solutions (e.g., pH < 5). What is the likely chemical cause?
Answer: The most probable cause of degradation in acidic media is the cleavage of the ether linkage in the 2-methoxyethyl side chain. Ethers are generally stable but can undergo cleavage under strong acidic conditions, especially with heat.[1] The reaction mechanism involves the protonation of the ether oxygen, which turns the methoxy group into a good leaving group (methanol). A nucleophile present in the medium (like a halide ion or water) can then attack the adjacent carbon.
Probable Degradation Pathway: Acid-Catalyzed Ether Hydrolysis.
Causality Explained:
-
Protonation: The lone pair of electrons on the ether oxygen attacks a proton (H⁺) from the acid, forming a protonated ether. This is an equilibrium step.
-
Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks one of the carbons adjacent to the ether oxygen. In this case, it would lead to the formation of 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid and methanol. This is typically an Sₙ2 or Sₙ1 reaction, and its rate is influenced by temperature and the strength of the acid.[2]
Troubleshooting Steps:
-
Buffer your system: If your experiment allows, work in a buffered solution at a pH between 5 and 7.
-
Use aprotic solvents: If water is not essential for your reaction, consider switching to aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF).
-
Lower the temperature: Perform your experiments at reduced temperatures (e.g., 0-4 °C) to decrease the rate of the hydrolysis reaction.
-
Limit exposure time: Prepare your acidic solutions immediately before use and minimize the time the compound spends in the acidic environment.
Question: My compound seems to be losing purity when stored in a basic solution (e.g., pH > 9), even at room temperature. What could be happening?
Answer: While the ether bond is generally very stable in basic conditions, and the cyclobutane ring is also robust[3], long-term exposure to strong bases could potentially lead to unforeseen reactions, especially if reactive impurities are present. However, the most common issue in basic solutions is not degradation but a change in the compound's physical properties. The carboxylic acid group will be deprotonated to form a carboxylate salt. This will significantly increase its aqueous solubility and may affect its behavior in chromatography or extraction steps.
If true degradation is observed (i.e., new peaks in HPLC), consider the possibility of base-catalyzed oxidation if oxygen is present, or reactions with container materials.
Troubleshooting Steps:
-
Confirm Degradation: Use a stability-indicating analytical method, such as HPLC-UV/MS, to confirm that new chemical entities are forming and that you are not just observing analytical artifacts.[4][5]
-
Inert Atmosphere: Store your basic solutions under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidation.
-
Container Compatibility: Ensure you are using inert containers, such as Type 1 borosilicate glass or polypropylene, to avoid leaching or surface-catalyzed reactions.
-
Neutralize for Analysis: Before analysis (e.g., by reverse-phase HPLC), ensure your sample is neutralized to bring the compound back to its acidic form for consistent retention times.
Question: I've noticed a new impurity peak in my chromatogram after leaving my sample on the benchtop under bright lab light. Is this compound light-sensitive?
Answer: Photostability is a critical parameter for any drug candidate, and forced degradation studies often include photolytic stress to assess this.[6][7] While the core structure of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid does not contain a significant chromophore that would suggest high photosensitivity, degradation can still be initiated by UV light, especially in the presence of photosensitizers in the solvent or formulation. The energy from light can promote radical reactions or other degradation pathways.
Troubleshooting Steps:
-
Protect from Light: Always store solutions of the compound in amber vials or wrap standard vials in aluminum foil.
-
Work in Low Light: Minimize exposure to direct, intense light during experimental manipulations.
-
Conduct a Photostability Study: To confirm sensitivity, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) alongside a control sample protected from light. Analyze both at various time points.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid that influence its stability?
Answer: The molecule's stability is governed by three main functional components:
-
Cyclobutane Ring: This four-membered ring has significant inherent ring strain (approximately 26 kcal/mol).[8] This strain can influence the reactivity of the attached groups, but the ring itself is generally stable under typical hydrolytic and thermal conditions.[3][9]
-
Carboxylic Acid: This functional group is acidic and will deprotonate in basic solutions. Under very high temperatures, it could potentially undergo decarboxylation.[8][10]
-
Methoxyethyl Ether: The ether linkage is the most likely point of failure under acidic conditions.[1][2] Ethers are generally resistant to bases, oxidation, and reduction.
Q2: How do I choose an appropriate solvent to maximize the stability of this compound?
Answer: The choice of solvent is critical. For general sample preparation, analysis, and short-term storage, neutral, aprotic solvents are recommended. For long-term storage, storing the compound as a dry solid at low temperatures (2-8°C or -20°C) and protected from light is the best practice.[11]
The following table summarizes the predicted stability in various solvent types.
| Solvent/Condition Type | Predicted Stability | Potential Degradation Pathway(s) | Recommendations |
| Neutral Aprotic (e.g., ACN, THF, Dioxane) | High | Minimal | Recommended for routine use and stock solutions. |
| Neutral Protic (e.g., Water, Methanol, Ethanol) | Good to Moderate | Slow hydrolysis over time, especially with heat. | Suitable for many applications, but monitor for long-term stability. |
| Acidic (pH < 5) (e.g., Aqueous HCl, TFA) | Low | Acid-catalyzed ether cleavage. [1][12] | Avoid for storage. Use for the shortest possible time. |
| Basic (pH > 9) (e.g., Aqueous NaOH, NH₄OH) | Moderate to High | Generally stable, but potential for oxidation if O₂ is present. | Use with caution. Store under an inert atmosphere. |
| Oxidizing Agents (e.g., H₂O₂) | Moderate to Low | Potential for oxidation at the cyclobutane ring or side chain.[11] | Avoid unless performing forced degradation studies. |
Q3: How can I perform a forced degradation study to assess the stability of this compound in my specific experimental media?
Answer: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule.[13][14] It involves subjecting the compound to harsher conditions than it would normally encounter to accelerate degradation and identify potential degradation products.[6][7]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (ACN).
-
Stress Conditions: For each condition, mix your stock solution with the stressor solution (typically 1:1 v/v) in an amber HPLC vial. Prepare a control sample diluted with the solvent used for the stressor (e.g., water for acid/base conditions).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Keep at room temperature.
-
Thermal: Dilute with a 50:50 ACN:Water mixture. Incubate at 60°C.
-
Photolytic: Dilute with a 50:50 ACN:Water mixture. Expose to a photostability chamber (ICH Q1B conditions) at room temperature. Keep a control sample wrapped in foil.
-
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/ACN containing 0.1% formic acid).
-
Use a UV detector and, if available, a mass spectrometer (MS) to help identify degradants.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Aim for 5-20% degradation to ensure the stress is adequate but not destructive.[7]
Mandatory Visualization
The following diagram outlines the recommended workflow for conducting a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
References
- Benchchem. 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid | 1421601-21-9. Benchchem.
- Organic Syntheses. 19 - Organic Syntheses Procedure.
- Separation Science. Analytical Techniques In Stability Testing. Separation Science.
- Smolecule. Buy 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1394041-96-3. Smolecule.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Georganics. Cyclobutanecarboxylic acid - general description. Georganics.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. Chromatography Online.
- ResearchGate. The newly identified cyclohexane carboxylic acid degradation pathway in.... ResearchGate.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. BJSTR Publishers.
- PubChem. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. PubChem.
- Organic Chemistry Portal. MOM Ethers. Organic Chemistry Portal.
- MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH.
- A practical guide to forced degradation and stability studies for drug substances.
- CymitQuimica. CAS 3721-95-7: Cyclobutanecarboxylic acid. CymitQuimica.
- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- ChemicalBook. Cyclobutanecarboxylic acid(3721-95-7). ChemicalBook.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Ataman Kimya. ETHYL DIGLYME (DIETHYLENE GLYCOL METHYL ETHYL ETHER). Ataman Kimya.
- A review on core components of analytical method validation for small molecules-an overview.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pharmacy 180. Chemical Pathways of Drug Biotransformation. Pharmacy 180.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- ResearchGate. Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media | Request PDF. ResearchGate.
- ResearchGate. PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum. ResearchGate.
- PubChem. 2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071. PubChem.
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- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 14. onyxipca.com [onyxipca.com]
preventing decarboxylation of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
Here is the technical support center for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid.
Welcome to the dedicated technical resource for researchers and drug development professionals working with 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address the primary challenge encountered during its use: unwanted decarboxylation. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure the integrity of your molecule throughout your experimental workflows.
Troubleshooting Guide: Preventing Decarboxylation
This section addresses specific issues you may encounter in the lab. Our approach is to diagnose the root cause and provide actionable, scientifically-grounded solutions.
Q1: My reaction is showing a significant byproduct, which I suspect is the decarboxylated compound, 1-(2-Methoxyethyl)cyclobutane. What are the most likely causes and how can I prevent this?
A1: Unwanted decarboxylation of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is almost always induced by excessive thermal stress, especially in the presence of acidic or basic catalysts. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the inherent ring strain of the cyclobutane moiety (approximately 26.3 kcal/mol) can provide a thermodynamic driving force for this side reaction under forcing conditions.[1]
Here are the primary factors to investigate and control:
-
Thermal Stress: High reaction temperatures are the principal cause. Cyclobutanecarboxylic acids, particularly di-acids, are known to decarboxylate at elevated temperatures, often in the range of 160-200°C.[2][3][4] Even below this range, prolonged heating can lead to significant byproduct formation.
-
pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the elimination of CO2, especially when combined with heat. For instance, procedures involving reflux in strong aqueous acids (e.g., 20% HCl) or prolonged heating with strong bases (e.g., KOH) followed by a high-temperature workup are known to induce decarboxylation in related cyclobutane systems.[2]
-
Incompatible Reagents: Certain reagents are designed to promote decarboxylation. Be particularly cautious of reaction conditions involving strong oxidizing agents or radical initiators, as these can lead to oxidative decarboxylation pathways.[5][6][7]
Mitigation Strategies:
-
Strict Temperature Control: Maintain the lowest possible temperature for your reaction to proceed at a reasonable rate. If a reaction requires heat, perform a time-course study at various temperatures to find the optimal balance between reaction rate and byproduct formation.
-
Judicious Choice of Reagents:
-
For Saponification: If you are hydrolyzing an ester precursor, avoid using strong hydroxides (NaOH, KOH) at high temperatures. Instead, consider milder bases like lithium hydroxide (LiOH) in a THF/water system at room temperature or slightly elevated temperatures. Alternatively, enzymatic hydrolysis can offer exceptional selectivity at physiological temperatures.
-
For Amide Coupling: Utilize modern coupling agents (e.g., HATU, HOBt/EDC) that operate efficiently at or below room temperature. Avoid high-temperature condensations.
-
-
Inert Atmosphere: While the primary mechanism is often thermal, performing reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may lead to degradation and subsequent decarboxylation.
Below is a decision-making workflow to help troubleshoot this issue.
Caption: Troubleshooting workflow for decarboxylation.
Frequently Asked Questions (FAQs)
Q2: What is the inherent thermal stability of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid?
A2: The molecule is reasonably stable under standard storage conditions (2–8°C, protected from light and moisture).[5] However, its thermal stability is fundamentally limited by the cyclobutane ring. The strain energy of this ring lowers the activation energy for degradation pathways compared to analogous acyclic structures.[1] While there is no specific decomposition temperature published for this exact molecule, data from related cyclobutanecarboxylic acids suggest that thermal decarboxylation becomes a significant concern at temperatures exceeding 150-160°C.[3] For routine experimental work, it is advisable to avoid temperatures above 80-100°C for extended periods.
Q3: Does the 1-(2-Methoxyethyl) substituent influence the rate of decarboxylation?
A3: The 1-(2-Methoxyethyl) group is not expected to significantly accelerate decarboxylation. The most common mechanism for facile decarboxylation involves the formation of a stabilized carbanion intermediate or a cyclic transition state, often facilitated by an electron-withdrawing group at the β-position (like a ketone).[8][9] The methoxyethyl group at the α-position does not provide this type of electronic stabilization. Therefore, the decarboxylation of this molecule is primarily governed by the general stability of α-substituted cyclobutanecarboxylic acids rather than a specific electronic effect from the substituent.
Q4: Are there any specific analytical challenges, such as degradation during GC/MS or HPLC analysis?
A4: Yes, analytical methods can be a hidden source of degradation.
-
Gas Chromatography (GC): The high temperatures of the GC inlet port can cause on-column decarboxylation, leading to an underestimation of your target compound and a false positive for the decarboxylated byproduct. If you must use GC, derivatization of the carboxylic acid to a more stable ester (e.g., a silyl ester) is highly recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for analysis. However, care must still be taken. Using a cooled autosampler is advisable to prevent degradation of samples waiting in the injection queue.[10] Additionally, ensure the mobile phase pH is not excessively acidic or basic.
Q5: What is the proposed mechanism for thermal decarboxylation in this system?
A5: In the absence of a β-carbonyl group, the thermal decarboxylation of a simple carboxylic acid is a high-energy process. It is thought to proceed through the formation of a zwitterionic or carbanionic intermediate after the loss of CO2. The high energy of this unstabilized intermediate is why high temperatures are required. The strained C-C bonds of the cyclobutane ring may slightly lower this barrier by releasing ring strain in the transition state.
Caption: Simplified mechanism of thermal decarboxylation.
Protocols & Best Practices
To provide a practical, field-proven methodology, we present a detailed protocol for the mild saponification of a methyl ester precursor. This protocol is designed to maximize yield while minimizing the risk of decarboxylation.
Experimental Protocol: Mild Saponification of Methyl 1-(2-Methoxyethyl)cyclobutane-1-carboxylate
This procedure uses lithium hydroxide, a milder base that is effective at room temperature, thus avoiding the thermal stress that promotes decarboxylation.
Materials:
-
Methyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of THF and deionized water (3:1 v/v). A typical concentration is 0.1 to 0.5 M.
-
Addition of Base: Add solid lithium hydroxide monohydrate (1.5 eq) to the stirring solution at room temperature (20-25°C).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours. Note: Avoid heating unless the reaction is extremely sluggish. If necessary, warm gently to 35-40°C.
-
Quenching and Acidification: Once the starting material is consumed, cool the mixture in an ice bath. Slowly add 1 M HCl to acidify the mixture to a pH of ~2-3. Ensure the temperature does not rise significantly during acidification.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature not exceeding 40°C.
-
Final Product: The resulting crude oil or solid is the desired carboxylic acid. Further purification can be performed by chromatography or crystallization if necessary.
Comparative Conditions Table
The following table summarizes why the mild protocol is superior for this specific substrate.
| Parameter | Standard Protocol (High Risk) | Recommended Mild Protocol (Low Risk) | Rationale for Mild Protocol |
| Base | NaOH or KOH (2-4 eq) | LiOH·H₂O (1.5 eq) | LiOH is less harsh and effective at lower temperatures. |
| Temperature | Reflux (60-100°C) | 20-40°C | Avoids thermal stress, the primary driver of decarboxylation. |
| Solvent | Methanol / Water | THF / Water | THF improves solubility for many organic substrates. |
| Reaction Time | 1-4 hours | 4-12 hours | A longer reaction time at a lower temperature is a safe trade-off. |
| Decarboxylation Risk | High | Minimal | Conditions are optimized to stay below the activation energy for CO₂ loss. |
By adhering to these guidelines and understanding the chemical principles behind the stability of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, you can significantly improve your experimental outcomes and ensure the integrity of your results.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E/17b, 4th ed. (1997). Synthesis of Cyclobutanes. Georg Thieme Verlag.
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Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
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Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
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Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Coll. Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). Retrieved from [Link]
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Khan Academy. (2014). Decarboxylation. Retrieved from [Link]
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Validation & Comparative
The Definitive Guide to Validating the Structure of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this comprehensive guide, we delve into the validation of the structure of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, a molecule of interest with unique structural features. While single-crystal X-ray crystallography stands as the gold standard for structural elucidation, the liquid nature of this particular carboxylic acid at ambient temperatures presents a significant challenge. This guide will therefore not only detail the crystallographic workflow, including specialized techniques for liquid samples, but also provide a comparative analysis with other powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Crystallographic Challenge: A Liquid Analyte
The primary hurdle in the X-ray crystallographic analysis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is its physical state. Single-crystal X-ray diffraction fundamentally requires a well-ordered, single crystal.[1] This necessitates a strategic approach to sample preparation, moving beyond standard crystallization protocols. Two principal pathways can be considered: in situ cryocrystallization and chemical derivatization.
Strategy 1: In Situ Cryocrystallization
This technique involves freezing the liquid sample directly on the diffractometer to grow a single crystal in place.[1][2] It is a powerful method for determining the structure of compounds that are liquids or low-melting solids at room temperature.
Experimental Protocol: In Situ Cryocrystallization
-
Sample Loading: A small amount of the purified liquid 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is loaded into a glass capillary.
-
Mounting: The capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer.
-
Cooling: A controlled stream of cold nitrogen gas is directed at the sample, rapidly cooling it to a temperature below its melting point (e.g., 100 K). This rapid cooling helps to prevent the formation of ice crystals if any residual moisture is present and promotes the formation of a glassy amorphous solid.[3]
-
Crystal Growth: A focused heat source, typically a laser, is used to anneal the frozen sample. By carefully controlling the laser power and position, a small region of the sample is melted and then slowly refrozen. This process is repeated, gradually moving the molten zone along the capillary, to encourage the growth of a single, well-ordered crystal.
-
Data Collection: Once a suitable single crystal is obtained, the standard X-ray diffraction data collection process can commence.
Causality Behind Experimental Choices: The controlled cooling and annealing process is critical. Rapid, uncontrolled freezing would likely lead to a polycrystalline or amorphous solid, which is unsuitable for single-crystal diffraction. The focused laser provides the necessary energy to overcome the kinetic barriers to crystallization and allows for the gradual growth of a single, high-quality crystal.
Strategy 2: Chemical Derivatization
An alternative approach is to chemically modify the carboxylic acid into a solid derivative that is more amenable to crystallization.[4][5] For carboxylic acids, common derivatization strategies include esterification or salt formation.
Experimental Protocol: Derivatization to a Solid Ester
-
Reaction Setup: To a solution of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an alcohol (e.g., 4-nitrobenzyl alcohol) and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with dilute acid, base, and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the solid ester derivative.
-
Crystallization: The purified solid derivative is then subjected to standard crystallization techniques, such as slow evaporation from a suitable solvent system, to grow single crystals for X-ray diffraction.[6]
Causality Behind Experimental Choices: The choice of a nitrobenzyl ester is strategic. The aromatic ring provides rigidity and opportunities for intermolecular interactions (e.g., π-stacking) that can facilitate crystal packing. The nitro group can also act as a good hydrogen bond acceptor, further promoting the formation of a well-ordered crystal lattice.
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable single crystal is obtained, the following workflow is employed to determine the molecular structure.
Caption: The workflow of single-crystal X-ray crystallography.
Detailed Steps:
-
Crystal Selection and Mounting: A high-quality, single crystal is selected under a microscope and mounted on a loop or fiber, which is then attached to the goniometer head of the diffractometer.[7]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural information is typically deposited in the Cambridge Structural Database (CSD).[8]
A Comparative Analysis: Orthogonal Validation with Spectroscopy
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer complementary information about the molecule's structure and connectivity, particularly in the solution phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[9] For 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR would provide a wealth of structural information.
| Technique | Expected Observations for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | Structural Insights |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ ~10-12 ppm).- A triplet for the -OCH₂- protons of the methoxyethyl group.- A singlet for the -OCH₃ protons.- A triplet for the -CH₂- protons adjacent to the ether oxygen.- Complex multiplets for the cyclobutane ring protons.[10] | - Confirms the presence of the carboxylic acid, methoxy, and ethyl groups.- The splitting patterns reveal the connectivity of the protons.- The integration of the signals confirms the relative number of protons in each environment. |
| ¹³C NMR | - A signal for the carbonyl carbon (δ ~170-185 ppm).- Signals for the carbons of the methoxyethyl group.- Signals for the quaternary and methylene carbons of the cyclobutane ring.[11] | - Confirms the carbon skeleton of the molecule.- Provides information about the chemical environment of each carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[12] Both hard ionization (Electron Ionization - EI) and soft ionization (Electrospray Ionization - ESI) techniques can be employed.
| Technique | Expected Observations for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | Structural Insights |
| EI-MS | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including loss of the methoxyethyl side chain, loss of the carboxylic acid group, and fragmentation of the cyclobutane ring. | - Confirms the molecular weight.- The fragmentation pattern provides clues about the different functional groups and their connectivity. |
| ESI-MS | - A prominent pseudomolecular ion peak, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.[13] | - Provides a highly accurate molecular weight, which can be used to determine the molecular formula. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14][15]
| Technique | Expected Observations for 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | Structural Insights |
| FTIR | - A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.- C-O stretching vibrations from the ether and carboxylic acid groups.- C-H stretching and bending vibrations from the alkyl groups.[16][17] | - Unambiguously confirms the presence of the carboxylic acid and ether functional groups.- The broadness of the O-H stretch is indicative of hydrogen bonding, which is characteristic of carboxylic acids. |
Conclusion: A Synergistic Approach to Structural Validation
The definitive validation of the structure of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid requires a multi-faceted approach. While its liquid state presents a challenge for traditional X-ray crystallography, techniques such as in situ cryocrystallization or chemical derivatization provide viable pathways to obtaining a single crystal for diffraction analysis. The resulting three-dimensional structure from X-ray crystallography provides unparalleled detail about the molecule's conformation and packing in the solid state.
However, a truly comprehensive understanding is achieved by integrating the crystallographic data with spectroscopic evidence from NMR, MS, and IR. These techniques corroborate the connectivity and functional groups identified by crystallography and provide crucial information about the molecule's behavior in the solution phase. By employing this synergistic approach, researchers can have the utmost confidence in the structural assignment, a critical step in any drug discovery and development pipeline.
References
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ResearchGate. How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?. [Link]
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Indian Academy of Sciences. The Art of in situ Cryocrystallization. [Link]
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eDiss. Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]
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International Union of Crystallography. How to grow crystals for X-ray crystallography. [Link]
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PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]
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University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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A Comparative Guide to Assessing the In Vitro Metabolic Stability of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid. We will delve into the rationale behind experimental design, compare critical in vitro systems, and provide detailed protocols to ensure the generation of robust and reliable data. The objective is to move beyond mere procedural steps to a deeper understanding of how to build a self-validating experimental narrative for this and structurally related compounds.
Introduction: Why Metabolic Stability Matters
In early drug discovery, understanding a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[4]
The focus of this guide, 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid, possesses several structural motifs that suggest potential metabolic liabilities: a carboxylic acid group, a methoxyethyl side chain, and a cyclobutane core. A thorough in vitro assessment is therefore essential to predict its in vivo behavior and guide further development.
Predicting Metabolic Hotspots: A Structural Analysis
Before designing experiments, a theoretical assessment of the molecule's structure helps anticipate its metabolic pathways. This informs the choice of the most appropriate in vitro system.
-
Carboxylic Acid Moiety: This group is a prime target for Phase II conjugation reactions. The formation of acyl glucuronides is a major metabolic pathway for many carboxylic acid-containing drugs.[5][6] These metabolites can be reactive and, in some cases, have been associated with toxicity.[6]
-
Methoxyethyl Side Chain: The ether linkage is susceptible to Phase I oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP) enzymes, which would yield an alcohol metabolite. This alcohol could then be further oxidized to a carboxylic acid.[7][8]
-
Cyclobutane Ring: While generally more stable than larger aliphatic rings, the cyclobutane core can undergo hydroxylation at various positions, another common Phase I reaction.
Given the likelihood of both Phase I (oxidation) and Phase II (conjugation) metabolism, an experimental system capable of modeling both processes is crucial for a complete metabolic profile.
Caption: Predicted metabolic pathways for the target compound.
A Comparative Analysis of In Vitro Metabolic Systems
The choice of the in vitro test system is the most critical decision in designing a metabolic stability study. Each system offers a different level of complexity and biological relevance. The liver is the primary site of drug metabolism, and thus, liver-derived systems are most commonly used.[9]
| Test System | Description | Advantages | Disadvantages | Relevance to Target Compound |
| Liver Microsomes | Subcellular fractions containing Phase I enzymes (e.g., CYPs, FMOs) from the endoplasmic reticulum.[10][11] | Cost-effective, high-throughput, well-characterized for Phase I metabolism. | Lacks Phase II enzymes (except UGTs), cofactors, and transporters. Cannot assess cell permeability. | Limited. Useful for specifically assessing the stability of the methoxyethyl chain and cyclobutane ring to CYP-mediated oxidation, but will not capture the crucial carboxylic acid conjugation. |
| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions.[10] | Contains both Phase I and a broader range of Phase II enzymes (e.g., SULTs, GSTs) than microsomes. | Still lacks cellular structure, transporters, and requires addition of multiple cofactors. | Moderate. Offers a more complete picture than microsomes by including cytosolic enzymes, but still less predictive than whole-cell systems. |
| Hepatocytes | Intact, viable liver cells.[12] | Gold Standard. [9] Contain a full complement of Phase I and II enzymes, cofactors, and transporters.[13] Accounts for cell permeability. | More expensive, lower throughput, can have significant donor-to-donor variability. | Optimal. Essential for this compound to simultaneously assess Phase I oxidation on the ring/chain and Phase II conjugation of the carboxylic acid, providing the most physiologically relevant data. |
Experimental Design: The Self-Validating Protocol
A robust protocol is a self-validating one. This is achieved through the meticulous inclusion of controls that confirm the biological activity of the test system and rule out non-specific compound loss.
Caption: General workflow for an in vitro metabolic stability assay.
Detailed Protocol: Hepatocyte Stability Assay
This protocol is designed to measure the rate of disappearance of the parent compound over time in a suspension of cryopreserved human hepatocytes.
Materials:
-
Pooled cryopreserved human hepatocytes
-
Hepatocyte culture medium (pre-warmed to 37°C)
-
1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid (Test Compound)
-
Positive Control Compounds: Verapamil (high turnover), Testosterone (moderate turnover)[14]
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Quenching Solution: Acetonitrile, chilled
-
Internal Standard (IS): A structurally similar, stable compound not found in the matrix.
-
96-well plates, orbital shaker, incubator (37°C)
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.[15]
-
Transfer the cell suspension to a conical tube containing pre-warmed culture medium.
-
Centrifuge gently to pellet the cells, discard the supernatant (containing cryoprotectant), and resuspend the cell pellet in fresh medium to achieve a final density of 0.5 x 10⁶ viable cells/mL.[13]
-
Assess cell viability (e.g., via Trypan Blue exclusion); it should be >80%.
-
-
Reaction Plate Setup:
-
Prepare a stock solution of the test compound and positive controls in DMSO (e.g., 1 mM).
-
In a 96-well plate, add culture medium.
-
Spike the test compound and controls into the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity.[14]
-
Negative Control: Prepare wells with heat-inactivated (boiled) hepatocytes to assess non-enzymatic degradation.[13]
-
Vehicle Control: Prepare wells with hepatocytes and vehicle (DMSO) only, without the test compound.
-
-
Initiation and Incubation:
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis. Add the internal standard solution.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16] The LC-MS/MS method must be optimized for the separation and detection of the parent compound and the internal standard.[18][19]
-
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is the peak area of the test compound relative to the internal standard at each time point. This data is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).
-
Calculate Percent Remaining:
-
For each time point, determine the peak area ratio (Test Compound Peak Area / Internal Standard Peak Area).
-
Express this ratio as a percentage of the ratio at time zero.
-
-
Determine the Rate of Elimination:
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
-
Calculate Half-Life (t½):
-
The half-life is the time required for 50% of the compound to be metabolized.
-
Equation: t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
Interpreting the Results
The calculated CLint value allows for the classification of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid's metabolic stability.
| CLint (µL/min/10⁶ cells) | Classification | Implication for Drug Development |
| < 10 | Low Clearance | Likely to have a long in vivo half-life. Potential for accumulation. |
| 10 - 50 | Intermediate Clearance | Moderate in vivo half-life. Often a desirable range. |
| > 50 | High Clearance | Likely to have a short in vivo half-life and poor oral bioavailability. May require medicinal chemistry optimization. |
These values serve as a guide and should be interpreted in the context of the positive controls, which must fall within their expected clearance ranges for the assay to be considered valid.
Conclusion
Assessing the in vitro metabolic stability of a novel compound like 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid requires a scientifically rigorous approach that is grounded in the molecule's chemical structure. Due to the presence of both a carboxylic acid and sites for oxidative metabolism, hepatocytes represent the gold standard test system. By employing a self-validating protocol with appropriate controls and robust analytical methods, researchers can generate high-quality intrinsic clearance data. This information is critical for making informed decisions, prioritizing candidates, and guiding the subsequent stages of the drug development process.[3]
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PubMed. "Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant." Available at: [Link]
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Comparative Structure-Activity Relationship (SAR) Studies of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic Acid Derivatives as Potential S1P1 Receptor Agonists
A Guide for Researchers in Drug Discovery and Development
The strategic incorporation of sterically constrained scaffolds in drug design is a proven methodology to enhance potency, selectivity, and pharmacokinetic profiles. The cyclobutane moiety, in particular, has emerged as a valuable pharmacophore due to its rigid, puckered conformation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid derivatives, with a primary focus on their potential as agonists for the Sphingosine-1-Phosphate 1 (S1P1) receptor, a key regulator of lymphocyte trafficking and a validated target for autoimmune diseases.
The 1-Substituted Cyclobutane-1-Carboxylic Acid Scaffold: A Core for S1P1 Receptor Engagement
The 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid core combines three key structural features that are hypothesized to contribute to its biological activity, particularly as an S1P1 receptor agonist: the cyclobutane ring, the carboxylic acid, and the methoxyethyl side chain. S1P1 receptor agonists play a crucial role in modulating the immune system by preventing the egress of lymphocytes from lymphoid organs, a therapeutic strategy effective in autoimmune diseases like multiple sclerosis.[1][2]
The general structure of S1P1 receptor agonists often consists of a polar headgroup that interacts with the receptor's binding pocket and a lipophilic tail. In the case of our topic compound and its derivatives, the carboxylic acid can serve as the polar headgroup, while the substituted cyclobutane and its modifications constitute the lipophilic portion.
Deciphering the Structure-Activity Relationship: A Comparative Analysis
While direct experimental data on the SAR of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid derivatives is not extensively published, we can infer a robust SAR model by comparing it with structurally related S1P1 agonists.
The Role of the Cycloalkane Core
The rigidity of the cyclobutane ring is a key determinant of its pharmacological advantage. Compared to more flexible aliphatic chains, the constrained conformation of the cyclobutane ring can lead to a more favorable entropic profile upon binding to the receptor, potentially increasing potency.
Comparison with Other Cycloalkanes:
SAR studies on other cycloalkanecarboxylic acid derivatives as S1P1 agonists have shown that the ring size can influence activity. For instance, cyclopropanecarboxylic acid analogs have been successfully employed to enhance the half-life of 3-arylpropionic acid S1P1 agonists, suggesting that small, constrained rings are well-tolerated and can improve metabolic stability.[3]
| Ring System | Predicted Impact on S1P1 Agonist Activity | Rationale |
| Cyclobutane | Favorable: Offers a good balance of rigidity and lipophilicity. The puckered conformation can present substituents in well-defined spatial orientations for optimal receptor interaction. | Provides a rigid scaffold to orient key pharmacophoric features. |
| Cyclopropane | Favorable: Can enhance metabolic stability. | Increased ring strain may influence binding orientation. |
| Cyclopentane/Hexane | Variable: Increased flexibility may lead to a higher entropic penalty upon binding, potentially reducing potency compared to smaller rings. | Larger rings may not fit optimally into the S1P1 binding pocket. |
The Carboxylic Acid Headgroup: A Key to Receptor Interaction
The carboxylic acid moiety is a common feature in many S1P1 receptor agonists, acting as a mimic of the phosphate group in the endogenous ligand, sphingosine-1-phosphate.[2] It typically forms crucial hydrogen bonding and electrostatic interactions with key residues in the S1P1 binding pocket.
Alternatives to the Carboxylic Acid:
While the carboxylic acid is a potent pharmacophore, other polar headgroups have been explored in S1P1 agonist design.
| Headgroup | Predicted Impact on S1P1 Agonist Activity | Rationale |
| Carboxylic Acid | High Potency: Forms strong interactions with the receptor. | Mimics the endogenous ligand's phosphate group. |
| Hydroxamic Acid | Potentially Active: Can also form key hydrogen bonds. | May have different pharmacokinetic properties. |
| Tetrazole | Potentially Active: Often used as a bioisostere for carboxylic acids. | Offers a different charge distribution and metabolic profile. |
| Primary Alcohol | Reduced Potency: Less acidic and forms weaker interactions compared to a carboxylate. | May still retain some activity through hydrogen bonding. |
The 1-(2-Methoxyethyl) Side Chain: Modulating Lipophilicity and Pharmacokinetics
The ether-containing side chain plays a critical role in fine-tuning the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. Optimization of this side chain can significantly impact the overall pharmacokinetic and pharmacodynamic profile.[4]
Comparative Analysis of Side Chain Modifications:
| Side Chain Modification | Predicted Impact on S1P1 Agonist Activity and PK/PD | Rationale |
| -(CH2)2OCH3 (Methoxyethyl) | Balanced Profile: The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and receptor interaction. The ethyl linker provides optimal spacing. | Offers a good balance of lipophilicity and polarity. |
| -(CH2)2OH (Hydroxyethyl) | Increased Polarity: May improve solubility but could also lead to faster clearance. | The terminal hydroxyl could be a site for glucuronidation. |
| -(CH2)3CH3 (Butyl) | Increased Lipophilicity: May enhance potency due to better hydrophobic interactions but could decrease solubility and increase metabolic liability. | Purely aliphatic chains can be prone to oxidation. |
| -(CH2)2CF3 (Trifluoroethyl) | Increased Metabolic Stability: The C-F bond is highly stable to metabolism. | The electron-withdrawing nature of the CF3 group can alter the acidity of the carboxylic acid. |
Experimental Protocols
To enable researchers to validate the predicted SAR, the following experimental protocols for the synthesis and biological evaluation of 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid derivatives are provided.
General Synthetic Scheme
A plausible synthetic route to 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid and its derivatives can be adapted from established methods for the synthesis of substituted cyclobutane carboxylic acids.
Caption: General synthetic workflow for 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid.
Step-by-Step Protocol:
-
Cyanosilylation of Cyclobutanone: To a solution of cyclobutanone in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI2). Stir the reaction at room temperature until completion. Quench the reaction with aqueous acid to afford 1-hydroxy-1-cyanocyclobutane.
-
Dehydration: Treat the resulting cyanohydrin with a dehydrating agent such as thionyl chloride in the presence of a base like pyridine to yield cyclobutene-1-carbonitrile.
-
Grignard Addition: Prepare the Grignard reagent from 2-methoxyethyl bromide and magnesium turnings in anhydrous diethyl ether. Add the freshly prepared Grignard reagent to a solution of cyclobutene-1-carbonitrile at a low temperature (e.g., 0 °C) to perform a 1,4-conjugate addition. Quench the reaction with saturated aqueous ammonium chloride to obtain 1-(2-methoxyethyl)cyclobutane-1-carbonitrile.
-
Hydrolysis: Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid, such as aqueous sulfuric acid. Purify the final product, 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid, by chromatography or recrystallization.
S1P1 Receptor Agonist Activity Assay (Functional Assay)
A common method to assess S1P1 receptor agonism is to measure the downstream signaling events, such as GTPγS binding or β-arrestin recruitment, upon receptor activation.
Sources
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- 2. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
